molecular formula C12H9BrClN B2584288 6-Bromo-2-chloro-3-cyclopropylquinoline CAS No. 2361634-66-2

6-Bromo-2-chloro-3-cyclopropylquinoline

Cat. No. B2584288
CAS RN: 2361634-66-2
M. Wt: 282.57
InChI Key: YJIPHTMKFQESHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-2-chloro-3-cyclopropylquinoline” is a chemical compound with the molecular formula C12H9BrClN . It is a nitrogen-containing bicyclic compound .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-chloro-3-cyclopropylquinoline” can be represented by the InChI code 1S/C12H9BrClN/c13-9-3-4-11-8 (5-9)6-10 (7-1-2-7)12 (14)15-11/h3-7H,1-2H2 . This indicates the presence of a bromine atom, a chlorine atom, and a cyclopropyl group attached to a quinoline core .


Physical And Chemical Properties Analysis

“6-Bromo-2-chloro-3-cyclopropylquinoline” is a powder with a molecular weight of 282.57 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-2-chloro-3-cyclopropylquinoline serves as a versatile intermediate in the synthesis of complex quinoline derivatives. The Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline, involving condensation and cyclization steps, highlights its utility in producing compounds of interest in infectious disease research (Wlodarczyk et al., 2011). Additionally, the synthesis of cycloproparenes via aromatization of 7‐Oxanorbornenes showcases the role of similar structures in creating compounds with potential therapeutic applications (Müller & Schaller, 1989).

Antibacterial Applications

New derivatives, such as 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, have been synthesized and evaluated for antibacterial activity. These compounds demonstrate potential in combating bacterial infections, as their structure facilitates the analysis of molecular interactions and antibacterial efficacy (Ouerghi et al., 2021).

Catalytic and Chemical Reactions

Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes, incorporating N-heterocyclic carbenes (NHCs) and triphenylphosphine, illustrate the compound's role in catalyzing chemical reactions such as the Suzuki coupling. This underscores its significance in synthesizing complex molecules for various scientific applications (Xu et al., 2014).

Structural Analysis and Material Science

The study of pi-halogen dimers and V-shaped tetrahalo aryl inclusion hosts demonstrates the utility of halogenated quinolines in material science. These compounds serve as efficient lattice inclusion hosts for small solvent molecules, contributing to advancements in crystal engineering and supramolecular chemistry (Rahman et al., 2002).

Drug Discovery and Development

Compounds derived from 6-Bromo-2-chloro-3-cyclopropylquinoline have been investigated for their potential in drug discovery. Synthesis and in vitro cytotoxicity studies of 4-(Halogenoanilino)-6-bromoquinazolines against cancer cell lines highlight the promise of such derivatives as inhibitors of epidermal growth factor receptor tyrosine kinase, which is crucial in the development of anticancer therapies (Mphahlele et al., 2017).

Future Directions

Quinoline derivatives, including “6-Bromo-2-chloro-3-cyclopropylquinoline”, have been found to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . Therefore, the future directions for “6-Bromo-2-chloro-3-cyclopropylquinoline” could involve further exploration of its potential biological and pharmaceutical activities .

properties

IUPAC Name

6-bromo-2-chloro-3-cyclopropylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN/c13-9-3-4-11-8(5-9)6-10(7-1-2-7)12(14)15-11/h3-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIPHTMKFQESHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=C3C=CC(=CC3=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-3-cyclopropylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.